![molecular formula C9H8FNO2 B14117476 6-Fluoro-4-chromanone oxime](/img/structure/B14117476.png)
6-Fluoro-4-chromanone oxime
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Overview
Description
6-Fluoro-4-chromanone oxime is a fluorinated heterocyclic compound that features a benzene-fused dihydropyran ring with a fluorine and a ketone substituent. This compound is known for its enhanced lipophilicity due to the fluorine group, which also facilitates further functionalization via nucleophilic aromatic substitution . The ketone substituent supports functionalization through aldol reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Fluoro-4-chromanone oxime can be synthesized through a multi-step process. One common method involves the reaction of 6-fluoro-4-chromanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol-water mixture under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-chromanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be fully aromatized in an oxidation reaction catalyzed by iodine.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Iodine is commonly used as a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aromatized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromanone derivatives.
Scientific Research Applications
6-Fluoro-4-chromanone is a fluorinated heterocyclic compound with a benzene-fused dihydropyran structure containing a fluorine and a ketone substituent . It serves as a building block in chemical synthesis .
Scientific Research Applications
General Synthesis 6-Fluoro-4-chromanone is a synthesis intermediate for enzyme inhibitors and dye-sensitized solar cells (DSSCs) . The ketone substituent allows functionalization through an aldol reaction, and the fluorine group enhances lipophilicity and allows functionalization via nucleophilic aromatic substitution . It can be fully aromatized in an oxidation reaction catalyzed by iodine, expanding its application to DSSCs .
Enzyme Inhibition 6-Fluoro-4-chromanone is used as an enzyme inhibitor, particularly against Sirtuin 2, an enzyme related to aging diseases .
Antifungal Activity Chromanone oxime ethers have demonstrated antifungal activity . For example, 1,2,4-triazol-1-yl chromanone oxime ether derivatives performed better than 1,3,4-triazol-4-yl chromanone derivatives . Many compounds in the study showed antifungal activity comparable to or higher than fluconazole and oxiconazole against fungal strains . Additionally, O-benzyl ethers of azole oximes piperidin-4-one derivatives show high antifungal activity against strains such as C. albicans, Candida tropicalis, C. parapsilosis, C. krusei, Cryptococcus neoformans, T. rubrum, and A. fumigatus .
Antibacterial Activity Researchers have designed and synthesized flavonoid analogues using 4-chromanone and chalcone structural scaffolds and evaluated them in vitro against a broad set of bacterial pathogens . Structure-activity relationship (SAR) analysis revealed that the 2-hydrophobic substituent and the 4-hydrogen bond donor/acceptor of the 4-chromanone scaffold, along with the hydroxy groups at the 5- and 7-positions, enhanced antibacterial activities .
Neuroprotective Effects Studies aim to estimate the neuroprotective effect of chromone derivatives in the sporadic form of Alzheimer's disease .
Mechanism of Action
The mechanism by which 6-Fluoro-4-chromanone oxime exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like Sirtuin 2, thereby inhibiting their activity. This interaction can affect various biological pathways related to aging and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-chromanone: Shares a similar structure but lacks the oxime group.
4-Chromanone: Lacks the fluorine substituent, resulting in different chemical properties.
Thiochroman-4-one: Contains a sulfur atom instead of oxygen in the ring structure.
Uniqueness
6-Fluoro-4-chromanone oxime is unique due to its combination of a fluorine substituent and an oxime group, which enhances its lipophilicity and reactivity. This makes it particularly useful in applications requiring specific functionalization and enzyme inhibition .
Biological Activity
6-Fluoro-4-chromanone oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: C10H8FNO
Molecular Weight: 181.18 g/mol
CAS Number: [insert CAS number if available]
IUPAC Name: 6-fluoro-4-chromen-4-one oxime
The compound features a chromanone backbone with a fluorine substituent at the 6-position and an oxime functional group, which is believed to enhance its biological activity.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity: Studies have shown that derivatives of chromanone, including oximes, possess significant antimicrobial properties. For instance, certain oxime ethers demonstrated potent antifungal activity against strains such as Candida albicans and Aspergillus niger with minimal inhibitory concentrations (MICs) as low as 0.25 µg/mL .
- Anticancer Properties: The compound's ability to inhibit cancer cell proliferation has been explored. Oxime derivatives have shown promise in targeting specific pathways involved in cancer progression, potentially leading to apoptosis in malignant cells .
- Neuroprotective Effects: Recent studies suggest that chromanone derivatives may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The mechanism involves modulation of oxidative stress and enhancement of mitochondrial function .
The mechanisms underlying the biological activity of this compound include:
- Enzyme Inhibition: The oxime group can interact with various enzymes, potentially acting as an inhibitor. This inhibition can affect metabolic pathways critical for microbial survival and cancer cell proliferation.
- Antioxidant Activity: By scavenging free radicals, the compound may reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
- Gene Regulation: Some studies indicate that chromanones can influence gene expression related to cell survival and apoptosis, providing a pathway for therapeutic intervention in cancer treatment .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Antifungal Activity: A comparative analysis of various oxime derivatives highlighted that certain structural modifications significantly enhance antifungal potency against multiple strains of fungi. For example, the introduction of specific substituents led to MIC values lower than those observed for standard antifungal treatments .
- Neuroprotection in Alzheimer’s Models: Research demonstrated that specific chromanone derivatives improved mitochondrial respiration and reduced neuroinflammation in cellular models mimicking Alzheimer’s disease . These findings suggest a potential therapeutic role for this compound in neurodegenerative conditions.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity | Neuroprotective Effects |
---|---|---|---|
This compound | 0.25 (C. albicans) | Moderate | Yes |
Chromanone derivative A | 0.50 (A. niger) | High | No |
Chromanone derivative B | >128 (C. albicans) | Low | Yes |
Properties
IUPAC Name |
N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJVKPPHVLPIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=NO)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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